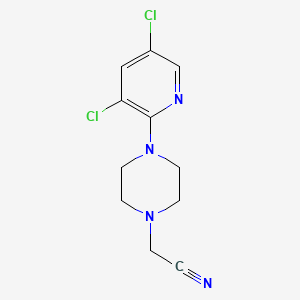

2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile

Description

Properties

Molecular Formula |

C11H12Cl2N4 |

|---|---|

Molecular Weight |

271.14 g/mol |

IUPAC Name |

2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]acetonitrile |

InChI |

InChI=1S/C11H12Cl2N4/c12-9-7-10(13)11(15-8-9)17-5-3-16(2-1-14)4-6-17/h7-8H,2-6H2 |

InChI Key |

POIHOQMWCIJOKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC#N)C2=C(C=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperazine-Dichloropyridine Intermediate

The first step entails displacing a halogen atom on the dichloropyridine ring with piperazine. For example, 3,5-dichloro-2-fluoropyridine undergoes nucleophilic aromatic substitution with piperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This reaction typically achieves 70–85% yield, with excess piperazine ensuring complete substitution. The regioselectivity for the 2-position is driven by the electron-withdrawing effects of the adjacent chlorine atoms, which activate the pyridine ring for attack at the para position to the nitrogen.

Introduction of the Acetonitrile Group

The intermediate 3,5-dichloro-2-(piperazin-1-yl)pyridine is then alkylated with chloroacetonitrile. This step employs potassium carbonate as a base in acetonitrile or ethanol under reflux (70–80°C) for 6–8 hours. The reaction proceeds via an SN2 mechanism, with the piperazine nitrogen attacking the electrophilic methylene carbon of chloroacetonitrile. Yields range from 65% to 78%, depending on the solvent polarity and reaction time.

Three-Component Coupling with Trimethylsilyl Cyanide

A catalyst-free, one-pot method reported for analogous acetonitriles involves a three-component reaction between disulfides, azabicyclo derivatives, and trimethylsilyl cyanide (TMSCN). Adapting this protocol, 3,5-dichloropyridine-2-thiol could replace disulfides, reacting with 1-(chloromethyl)piperazine and TMSCN in ethanol at 100°C for 3 hours.

Reaction Mechanism and Optimization

The process likely proceeds via in situ generation of a thiyl radical, which abstracts a hydrogen atom from the chloromethyl group of piperazine, forming a reactive intermediate. TMSCN then delivers the cyanide group, yielding the acetonitrile derivative. Cesium carbonate (Cs₂CO₃) enhances yields (up to 85%) by deprotonating intermediates and facilitating cyanide transfer. Ethanol serves as a green solvent, and the reaction tolerates trace water, simplifying purification.

Hydrolysis and Decarboxylation of Cyanoacetate Esters

A patent describing ethyl 2-cyano-2-(pyridin-4-yl)acetate synthesis offers a viable pathway for acetonitrile formation. By substituting pyridin-4-yl with 3,5-dichloropyridin-2-yl, ethyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate could be hydrolyzed under acidic conditions and decarboxylated to yield the target compound.

Key Steps and Conditions

- Condensation : 3,5-Dichloropyridine-2-carbaldehyde reacts with ethyl cyanoacetate in ethanol at 60–90°C for 2–3 hours, forming the cyanoacetate ester.

- Hydrolysis : Treatment with hydrochloric acid (HCl) cleaves the ester to the carboxylic acid.

- Decarboxylation : Heating the acid at 120–150°C eliminates CO₂, yielding the acetonitrile.

This method achieves 75–87% overall yield, with the decarboxylation step being rate-limiting.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | Chloroacetonitrile, K₂CO₃ | 70–80°C, 6–8 hours | 65–78% | Straightforward, scalable |

| Three-Component Coupling | TMSCN, Cs₂CO₃ | 100°C, 3 hours | 80–85% | One-pot, catalyst-free, green solvent |

| Cyanoacetate Decarboxylation | Ethyl cyanoacetate, HCl | 60–150°C, multi-step | 75–87% | High purity, avoids alkylation reagents |

The three-component coupling offers the highest efficiency and operational simplicity, while the decarboxylation route provides superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Key Reagents and Conditions

-

Nucleophilic substitution (SN2 mechanism) : Reactions typically employ trimethylsilyl cyanide (TMSCN) as a cyanide source and alkali salts (e.g., Cs₂CO₃, K₂CO₃) as bases in ethanol (EtOH) at elevated temperatures (60–100°C) .

-

Piperazine ring formation : Triethylenediamine (DABCO) or related aza-crown compounds are used to form the piperazine core via alkylation or coupling reactions .

-

Pyridine substitution : Halogenated pyridine derivatives (e.g., 4-chloropyridine) are coupled to piperazine intermediates, potentially via nucleophilic aromatic substitution or cross-coupling methods .

| Reaction Component | Role | Typical Conditions |

|---|---|---|

| TMSCN | Cyanide nucleophile | 100°C, EtOH, Cs₂CO₃ |

| DABCO | Piperazine precursor | 120°C, Na₂S (sulfur source) |

| Alkali salts | Base | Cs₂CO₃ (optimal yield) |

Yield and Optimization

-

Base selection : Cs₂CO₃ provides the highest yield (e.g., 90% for similar acetonitriles), outperforming K₂CO₃, Na₂CO₃, or KOH .

-

Solvent effects : Ethanol is preferred over water or methanol, with aqueous solutions reducing yields due to hydrolysis .

-

Water sensitivity : Trace water minimally affects reactions, but excess water (e.g., 7:3 EtOH/water ratio) significantly lowers yields .

SN2 Substitution

The introduction of the acetonitrile group likely occurs via SN2 displacement of leaving groups (e.g., chlorides) on piperazine intermediates. For example:

-

Nucleophilic attack : Cyanide (CN⁻) attacks the electrophilic carbon in a chloromethyl group.

-

Leaving group departure : The chloride ion departs, forming the acetonitrile moiety .

Piperazine Ring Formation

The piperazine core is generated through:

-

Cyclization : Triethylenediamine (DABCO) reacts with alkylating agents to form a six-membered ring.

-

Functionalization : Subsequent alkylation or coupling introduces the dichloropyridine moiety .

Medicinal Chemistry

-

Dopamine receptor modulation : Structural analogs with piperazine cores show receptor-binding affinity, suggesting potential in neurological disorders .

-

Anti-neoplastic activity : Compounds containing dichloropyridine and cyano groups exhibit cytotoxicity, aligning with cancer therapeutic research .

Structural Optimization

-

Fragment-based design : Piperazine linkers are used to connect bioactive fragments (e.g., acrylamides) to pyridine derivatives, enhancing interactions with protein targets like KRAS G12C .

-

Sulfur-containing analogs : Replacing oxygen with sulfur in ethyl groups improves stability and aqueous solubility, critical for drug development .

Comparative Analysis of Related Compounds

Scientific Research Applications

2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, influencing biological processes such as neurotransmission or enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied due to their structural versatility. Below is a comparative analysis of 2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings:

Functional Group Impact :

- The nitrile group in the target compound enhances lipophilicity compared to the carboxylic acid in 2-[4-(Fmoc)piperazin-1-yl]acetic acid, favoring membrane permeability in drug design .

- Dichloropyridinyl vs. Benzodioxole : The electron-withdrawing Cl substituents may improve binding to electron-rich enzyme active sites, whereas benzodioxole (in compounds) offers aromaticity for π-π interactions with CNS receptors .

Biological Relevance: Methylated piperazine derivatives (e.g., 4-methylpiperazin-1-yl in ) exhibit improved solubility and CNS penetration compared to unsubstituted piperazines, suggesting tailored pharmacokinetic profiles . The Fmoc-protected compound’s carboxylic acid group is critical for peptide coupling but limits its utility in non-polar environments .

Synthetic Utility: The acetonitrile group in the target compound allows for further derivatization (e.g., reduction to amines or conversion to tetrazoles), whereas ’s pyridopyrimidinone framework is more structurally constrained .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1-(3,5-dichloropyridin-2-yl)piperazine and chloroacetonitrile. Key parameters include:

- Reagent ratio : A 3:1 molar excess of chloroacetonitrile to piperazine derivative ensures complete substitution .

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction rates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.

- Yield optimization : Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) minimizes side products.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect signals for piperazine protons (δ 2.6–3.6 ppm, split into triplets due to coupling with adjacent N atoms) and the acetonitrile CH2 group (δ ~3.5 ppm, singlet). The 3,5-dichloropyridinyl moiety shows aromatic protons as a doublet (δ ~8.2 ppm, J = 8 Hz) .

- IR : Stretching vibrations for C≡N (~2250 cm⁻¹) and piperazine N-H (~3300 cm⁻¹) confirm functional groups.

- Mass spectrometry : Molecular ion peak at m/z corresponding to C11H10Cl2N4 (calculated: 288.03) validates the molecular formula.

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodological Answer :

- Moisture sensitivity : Store in a desiccator with silica gel to prevent hydrolysis of the nitrile group.

- Light sensitivity : Amber glass vials reduce photodegradation of the dichloropyridinyl ring.

- Temperature : Long-term storage at –20°C in inert atmospheres (argon or nitrogen) minimizes oxidative decomposition .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational setup : Use B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap).

- Reactivity insights : Electron-withdrawing Cl groups on the pyridine ring lower LUMO energy, enhancing electrophilic reactivity at the nitrile group .

- Solvent effects : Include implicit solvation models (e.g., PCM for acetonitrile) to simulate reaction environments .

Q. How might experimental design address contradictions in reported pharmacological activity (e.g., receptor binding vs. functional assays)?

- Methodological Answer :

- Orthogonal assays : Combine radioligand binding (e.g., dopamine D2 receptor) with functional cAMP assays to distinguish affinity from efficacy.

- Control experiments : Use selective antagonists (e.g., haloperidol for D2 receptors) to validate target specificity.

- Statistical validation : Apply ANOVA to assess inter-assay variability and confirm reproducibility across replicates .

Q. What experimental strategies can evaluate the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Hydrolysis studies : Monitor degradation kinetics at pH 5–9 (buffered solutions) using HPLC-MS to identify breakdown products.

- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to trace concentrations and measure tissue uptake via LC-MS/MS.

- Ecotoxicity screening : Use algal growth inhibition tests (OECD 201) to assess acute toxicity thresholds .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

Table 2 : Spectroscopic Fingerprints for Structural Validation

| Technique | Diagnostic Signal | Interpretation | Reference |

|---|---|---|---|

| 1H NMR | δ 3.5 ppm (s, 2H) | CH2 group of acetonitrile | |

| IR | 2250 cm⁻¹ | C≡N stretching | |

| MS | m/z 288.03 | Molecular ion peak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.